molecular formula C10H16O B14167467 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)- CAS No. 89155-85-1

2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-

Cat. No.: B14167467
CAS No.: 89155-85-1
M. Wt: 152.23 g/mol
InChI Key: ANRXPGZZNZBSTD-UHFFFAOYSA-N
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Description

2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-, also known as geraniol, is a naturally occurring monoterpenoid and alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geraniol can be synthesized through several methods. One common synthetic route involves the isomerization of linalool, another naturally occurring terpene alcohol. This process typically requires acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.

Industrial Production Methods

Industrially, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and separated to obtain pure geraniol.

Chemical Reactions Analysis

Types of Reactions

Geraniol undergoes various chemical reactions, including:

    Oxidation: Geraniol can be oxidized to form geranial (citral A) and neral (citral B), which are aldehydes.

    Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.

    Substitution: Geraniol can participate in substitution reactions, such as esterification, to form geranyl acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic catalysts such as sulfuric acid (H2SO4) are often employed in esterification reactions.

Major Products

    Oxidation: Geranial and neral.

    Reduction: Citronellol.

    Substitution: Geranyl acetate.

Scientific Research Applications

Geraniol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other terpenoids and fragrance compounds.

    Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer properties. Studies have shown that geraniol can inhibit the growth of certain cancer cells.

    Industry: Widely used in the fragrance and flavor industries. It is also used as a natural insect repellent.

Mechanism of Action

Geraniol exerts its effects through various molecular targets and pathways:

    Antimicrobial Action: Geraniol disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Action: Geraniol induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits the mevalonate pathway, which is crucial for cell proliferation.

Comparison with Similar Compounds

Geraniol is often compared with other similar compounds such as:

    Nerol: An isomer of geraniol with a similar structure but different spatial arrangement. Nerol has a more citrus-like aroma compared to the floral scent of geraniol.

    Citronellol: A hydrogenated form of geraniol. It has a more intense rose-like aroma and is used in similar applications.

    Linalool: Another terpene alcohol with a floral scent. Linalool is a precursor to geraniol in some synthetic routes.

Geraniol stands out due to its unique combination of floral and citrus notes, making it highly valued in the fragrance industry. Its antimicrobial and anticancer properties also make it a compound of interest in biological and medical research.

Properties

IUPAC Name

3,7-dimethylocta-2,4,6-trien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXPGZZNZBSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CCO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336474
Record name 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89155-85-1
Record name 2,4,6-Octatrien-1-ol, 3,7-dimethyl-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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